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In the rapidly evolving landscape of targeted cancer therapy, the Hippo signaling pathway has
emerged as a critical regulator of cell proliferation and organ size, with its dysregulation
implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of
transcription factors are the final downstream effectors of this pathway. When the Hippo
pathway is inactivated, the transcriptional co-activators YAP and TAZ translocate to the nucleus
and bind to TEAD, driving the expression of genes that promote tumor growth. Consequently,
inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy.

This guide provides a detailed comparison of two prominent TEAD inhibitors, VT103 and K-
975, focusing on their mechanisms of action, preclinical efficacy, and selectivity. The
information presented is intended for researchers, scientists, and drug development
professionals.

Mechanism of Action: A Tale of Two Inhibition
Strategies

VT103 and K-975 employ distinct strategies to disrupt TEAD-mediated transcription.

VT103 is an orally active and selective inhibitor of TEAD1 protein palmitoylation[1][2].
Palmitoylation, the covalent attachment of fatty acids to proteins, is a crucial post-translational
modification for TEAD activity. By blocking the auto-palmitoylation of TEAD1, VT103 prevents
the conformational changes necessary for YAP/TAZ binding, thereby inhibiting downstream
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gene transcription[1][3]. Notably, VT103 demonstrates selectivity for TEAD1, with less activity
against other TEAD isoforms[1][3].

K-975, on the other hand, is a potent, selective, and orally active pan-TEAD inhibitor that
directly targets the protein-protein interaction between YAP/TAZ and all TEAD isoforms|[4][5][6].
It achieves this by covalently binding to a conserved cysteine residue (Cys359) located in the
palmitate-binding pocket of TEAD proteins[4][5][7]. This covalent modification physically
obstructs the binding of YAP and TAZ, leading to the suppression of their transcriptional
program[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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